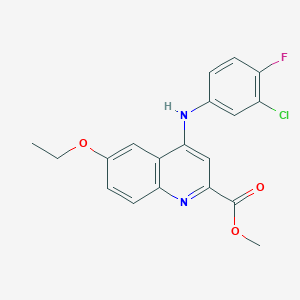

Methyl 4-(3-chloro-4-fluoroanilino)-6-ethoxyquinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Methyl 4-(3-chloro-4-fluoroanilino)-6-ethoxyquinoline-2-carboxylate” is a quinazoline derivative . Quinazoline derivatives are a class of compounds that have been studied for their potential antiproliferative properties and usefulness in the treatment or prevention of cancers .

Molecular Structure Analysis

The molecular structure of this compound would be based on the quinazoline backbone, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other of which contains two nitrogen atoms (pyrimidine) .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinazoline derivatives can undergo a variety of chemical reactions, depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Quinazoline derivatives, in general, are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

Quinoline derivatives are recognized for their efficacy as fluorophores, utilized extensively in biochemistry and medicine for studying biological systems. The synthesis and transformations of quinoline derivatives, aiming to create new, more selective compounds, remain a focal point of research due to their potential applications in antioxidants and radioprotectors. The study by Aleksanyan and Hambardzumyan (2013) exemplifies this by exploring reactions of 2-chloro-4-methylquinolines with aminobenzoic acids to produce novel quinoline derivatives, highlighting their significance in developing sensitive compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).

Fluorophores and Biological Systems

Quinoline derivatives' role as efficient fluorophores is underscored in their widespread use for studying various biological systems. Their integration into DNA fluorophores, based on fused aromatic systems, underscores a continuous search for compounds with enhanced sensitivity and selectivity. This ongoing research underlines the importance of quinoline derivatives in advancing biochemistry and medicine, offering insights into cellular and molecular processes (Aleksanyan & Hambardzumyan, 2013).

Chemical Reactions and Derivatives

The reactions of 3-substituted quinoline 1-oxides with acylating agents, studied by Miura et al. (1991), reveal the formation of 2- and 4-substituted quinolines. This research provides a foundational understanding of the chemical behavior of quinoline derivatives, which is crucial for designing and synthesizing novel compounds with potential applications in medicinal chemistry and materials science (Miura, Takaku, Nawata, & Hamana, 1991).

Medicinal Chemistry Applications

The conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into various derivatives, as investigated by Guo Hui (1991), highlights the compound's versatility and potential in developing new pharmaceuticals. This study exemplifies how structural modifications of quinoline derivatives can lead to compounds with varied biological activities, contributing to the development of novel therapeutic agents (Guo Hui, 1991).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as gefitinib , are known to target the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib, a compound with a similar structure, is an inhibitor of the egfr tyrosine kinase that binds to the adenosine triphosphate (atp)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of egfr tyrosine kinase by gefitinib can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation and survival .

Result of Action

The inhibition of egfr tyrosine kinase can lead to the suppression of cell proliferation and induction of apoptosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-(3-chloro-4-fluoroanilino)-6-ethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-3-26-12-5-7-16-13(9-12)17(10-18(23-16)19(24)25-2)22-11-4-6-15(21)14(20)8-11/h4-10H,3H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWVWHOTQBJKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride](/img/structure/B2400376.png)

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)

![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)

![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)

![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)